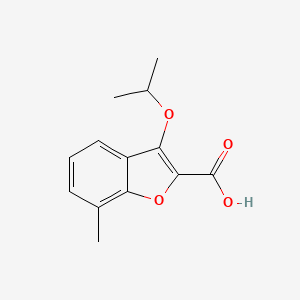
3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an isopropoxy group at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 2-position of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable benzofuran precursor, followed by the introduction of the isopropoxy and methyl groups through subsequent reactions. The reaction conditions typically involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and organic solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isopropoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes
Applications De Recherche Scientifique
3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid can be compared with other benzofuran derivatives to highlight its uniqueness. Similar compounds include:
3-Methylbenzofuran-2-carboxylic acid: Lacks the isopropoxy group, which may result in different biological activities.
7-Methylbenzofuran-2-carboxylic acid: Lacks the isopropoxy group, which may affect its chemical reactivity and biological properties.
3-Isopropoxybenzofuran-2-carboxylic acid: Lacks the methyl group, which may influence its overall activity and applications.
The presence of both the isopropoxy and methyl groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
7-methyl-3-propan-2-yloxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-7(2)16-11-9-6-4-5-8(3)10(9)17-12(11)13(14)15/h4-7H,1-3H3,(H,14,15) |
Clé InChI |
FOMYVCCUDIEAJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


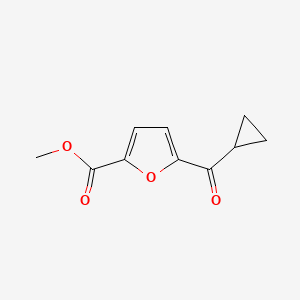
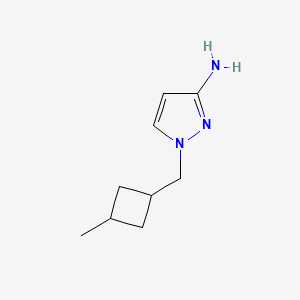
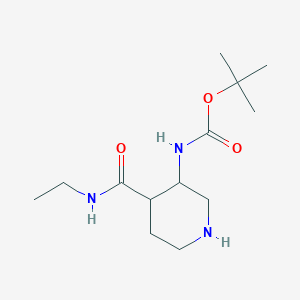
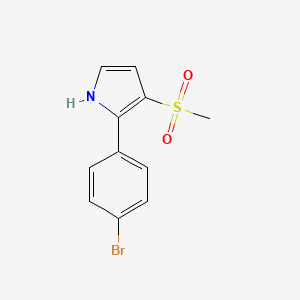
![7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15056888.png)
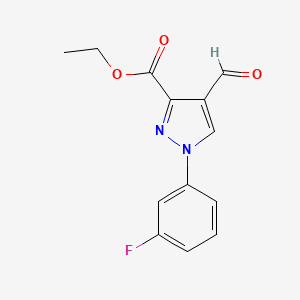
![Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate](/img/structure/B15056920.png)

![7-(3-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15056933.png)

![4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056949.png)
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)


